molecular formula C8H7F3O2 B1434878 3-(Difluoromethoxy)-5-fluorobenzyl alcohol CAS No. 1242252-26-1

3-(Difluoromethoxy)-5-fluorobenzyl alcohol

Cat. No.: B1434878
CAS No.: 1242252-26-1
M. Wt: 192.13 g/mol
InChI Key: LFEXXGQVYFAZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Difluoromethoxy)-5-fluorobenzyl alcohol” is a chemical compound that is part of the Thermo Scientific Chemicals brand product portfolio . It was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8F2O2 . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 174.15 , and it appears as a liquid . The compound has a flash point of 95-100/3.3mm .

Scientific Research Applications

Synthesis and Functionalization

  • Fluoroform (CHF3) has been utilized as a non-ozone-depleting, nontoxic, and inexpensive gas source for difluorocarbene, which is employed in the conversion of phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This process operates under moderate temperatures and atmospheric pressure, yielding moderate to good results for the respective products (Thomoson & Dolbier, 2013).
  • The functionalization of fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols through metalation and subsequent carboxylation has been explored. This method has resulted in the synthesis of various fluorobenzoic acids and highlights the operational simplicity and regioselectivity of direct metalation of fluorinated benzyl and phenethyl alcohols (Marzi et al., 2002).

Protecting Groups in Organic Synthesis

  • The introduction of the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group as a new benzyl ether-type protecting group for alcohols has been reported. This group is particularly stable under oxidizing conditions and compatible with various synthesis processes, showing its potential in the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li & Shirai, 2009).

Deoxyfluorination in Organic Chemistry

  • The process of deoxyfluorination of alcohols using N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine (DFMBA) has been optimized for primary alcohols. This method showcases effective conversion to fluorides under specific conditions and highlights the chemoselective nature of the deoxyfluorination reaction, allowing various protecting groups on sugar to survive the reaction conditions (Kobayashi et al., 2004).

Safety and Hazards

The safety data sheet for “3-(Difluoromethoxy)-5-fluorobenzyl alcohol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Properties

IUPAC Name

[3-(difluoromethoxy)-5-fluorophenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEXXGQVYFAZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Difluoromethoxy)-5-fluorobenzyl alcohol
Reactant of Route 2
Reactant of Route 2
3-(Difluoromethoxy)-5-fluorobenzyl alcohol
Reactant of Route 3
Reactant of Route 3
3-(Difluoromethoxy)-5-fluorobenzyl alcohol
Reactant of Route 4
Reactant of Route 4
3-(Difluoromethoxy)-5-fluorobenzyl alcohol
Reactant of Route 5
Reactant of Route 5
3-(Difluoromethoxy)-5-fluorobenzyl alcohol
Reactant of Route 6
Reactant of Route 6
3-(Difluoromethoxy)-5-fluorobenzyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.